4-Isocyanatobenzoyl chloride

Description

The exact mass of the compound 4-Isocyanatobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isocyanatobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanatobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

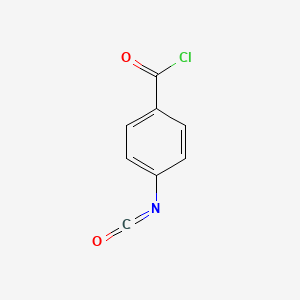

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXYEMZTQVSTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369849 | |

| Record name | 4-Isocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3729-21-3 | |

| Record name | 4-Isocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isocyanatobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Reagent of Strategic Importance

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Isocyanatobenzoyl Chloride

4-Isocyanatobenzoyl chloride is a unique heterocyclic compound distinguished by its bifunctional nature, incorporating both a highly reactive acyl chloride and an isocyanate group.[1] These functional groups are situated at the para position of a central benzene ring, bestowing upon the molecule a rigid, well-defined geometry and a predictable reactivity profile. The presence of two distinct reactive sites allows for selective, stepwise reactions, making it an invaluable linker and intermediate in diverse fields, particularly in the synthesis of complex polymers, pharmaceuticals, and agrochemicals.

This guide provides a comprehensive exploration of the molecular architecture of 4-isocyanatobenzoyl chloride, its spectroscopic signature, synthetic pathways, and critical safety protocols. The insights presented herein are tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile chemical entity.

Molecular Architecture and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. Understanding the structure and physical properties of 4-isocyanatobenzoyl chloride is paramount for its effective application.

Chemical Identity and Structural Representation

The molecule consists of a benzoyl chloride core with an isocyanate group substituted at the 4-position.[2] This para-substitution pattern results in a linear and symmetric molecular axis through the functional groups and the center of the benzene ring.

-

Molecular Formula: C₈H₄ClNO₂[3]

-

Molecular Weight: 181.58 g/mol [3]

-

CAS Number: 3729-21-3[1]

-

IUPAC Name: 4-isocyanatobenzoyl chloride[4]

Caption: 2D structure of 4-Isocyanatobenzoyl chloride.

Physicochemical Data

The physical properties of 4-isocyanatobenzoyl chloride are summarized below. It exists as a low-melting solid, a characteristic that requires careful consideration during storage and handling to prevent solidification in transfer lines.

| Property | Value | Source |

| Appearance | Light yellow crystalline mass | [3][5] |

| Melting Point | 36-38 °C (lit.) | [3][5] |

| Boiling Point | 54-55 °C at 0.07 mm Hg (lit.) | [3][5][] |

| Density | 1.317 g/mL at 25 °C (lit.) | [3][5] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

| SMILES | ClC(=O)C1=CC=C(C=C1)N=C=O | [1][4] |

| InChIKey | JZXYEMZTQVSTJC-UHFFFAOYSA-N | [1][3][4] |

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of 4-isocyanatobenzoyl chloride.[7] The key spectral features are dictated by its two primary functional groups and the aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive signature for the acyl chloride and isocyanate functionalities.

-

Isocyanate (-N=C=O): A very strong and sharp absorption band is expected in the region of 2275-2250 cm⁻¹ . This is characteristic of the asymmetric stretching vibration of the N=C=O group and is often the most prominent peak in the spectrum.

-

Acyl Chloride (-COCl): A strong C=O stretching absorption is anticipated at a high frequency, typically between 1815-1785 cm⁻¹ . The electron-withdrawing effect of the chlorine atom shifts this peak to a higher wavenumber compared to ketones or esters.

-

Aromatic Ring (C=C): Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the arrangement of protons and carbons in the molecule.

-

¹H NMR: Due to the para-substitution pattern, the aromatic region will display a characteristic AA'BB' system, which often appears as two distinct doublets.

-

The protons ortho to the electron-withdrawing acyl chloride group are expected to be downfield (deshielded).

-

The protons ortho to the isocyanate group will be slightly more upfield.

-

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon environment.

-

Acyl Chloride Carbonyl (C=O): Expected around 165-170 ppm .

-

Isocyanate Carbon (N=C=O): Typically found in the 120-130 ppm range.

-

Aromatic Carbons: Four signals are expected in the aromatic region (120-150 ppm ), corresponding to the two substituted and two unsubstituted carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[8]

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 181, with an M+2 peak at m/z 183 approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of the chlorine atom (-35/37), the loss of the entire acyl group (-COCl), or the loss of the isocyanate group (-NCO).

Synthesis and Chemical Reactivity

The utility of 4-isocyanatobenzoyl chloride stems from its synthesis, which yields a molecule with two orthogonally reactive functional groups.

Synthetic Methodologies

While several methods exist, modern syntheses often avoid hazardous reagents like phosgene.[9] A common and industrially scalable approach involves the reaction of a substituted benzoyl chloride with a cyanate salt, often facilitated by a catalyst.[10]

One patented method describes the use of a composite catalyst system, such as a Lewis acid (e.g., zinc chloride) and p-toluenesulfonic acid, to promote the reaction between 4-chlorobenzoyl chloride and sodium cyanate.[9][10] This approach enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the cyanate anion and subsequent displacement of the chloride.[10]

Caption: General workflow for catalytic synthesis.

Dual Reactivity Profile

The key to 4-isocyanatobenzoyl chloride's utility is the differential reactivity of its two functional groups. This allows for sequential modification, where one group can be reacted while the other remains intact for a subsequent transformation.

-

Acyl Chloride Reactivity: This group undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[11] It readily reacts with alcohols to form esters, with amines to form amides, and hydrolyzes in the presence of water to form the corresponding carboxylic acid. This reaction is typically rapid and often requires a base to scavenge the HCl byproduct.

-

Isocyanate Reactivity: The isocyanate group is also electrophilic and reacts with nucleophiles containing active hydrogen atoms. It reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid, which decarboxylates to yield an amine.[12] These reactions are fundamental to the production of polyurethanes.[13]

This dual reactivity makes it an ideal A-B type monomer for polymerization or a heterobifunctional cross-linker for conjugating different molecular entities.

Safety and Handling: A Critical Overview

Due to its high reactivity, 4-isocyanatobenzoyl chloride is a hazardous substance that demands stringent safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[4] It is also harmful if swallowed, inhaled, or in contact with skin and may cause respiratory irritation and allergic skin reactions.[4]

GHS Hazard Statements

-

H302: Harmful if swallowed[4]

-

H312: Harmful in contact with skin[4]

-

H314: Causes severe skin burns and eye damage[4]

-

H317: May cause an allergic skin reaction[4]

-

H332: Harmful if inhaled[4]

-

H335: May cause respiratory irritation[4]

Recommended Handling and Storage Protocols

| Protocol | Description | Rationale |

| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of corrosive and toxic vapors.[14] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield.[14][15] | To prevent skin and eye contact, which can cause severe burns.[4][14] |

| Handling | Avoid all personal contact, including inhalation.[16] Keep away from moisture and incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[17][18] | The compound reacts violently with water and other nucleophiles. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[15][17] | To prevent degradation from moisture and reaction with atmospheric water vapor. |

| Spill Response | Absorb spills with a non-flammable, inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[17][18] | To contain the corrosive material and prevent environmental release. |

Conclusion

4-Isocyanatobenzoyl chloride is a powerful and versatile bifunctional reagent. Its rigid molecular framework, combined with the distinct and predictable reactivity of its acyl chloride and isocyanate moieties, establishes it as a critical building block in advanced organic synthesis. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for leveraging its full potential in the development of novel materials, pharmaceuticals, and other high-value chemical products. Adherence to strict safety protocols is non-negotiable to ensure the well-being of researchers and the integrity of the experimental outcomes.

References

-

ChemBK. Benzoyl chloride, 4-isocyanato-. [Link]

-

Matrix Fine Chemicals. 4-ISOCYANATOBENZOYL CHLORIDE | CAS 3729-21-3. [Link]

-

PubChem. 4-Cyanobenzoyl chloride. [Link]

-

PubChem. 4-Isocyanatobenzoyl chloride. [Link]

-

PENTA. Benzoyl chloride Safety Data Sheet. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

- Google Patents.

-

Arkat USA. Electrospray ionisation mass spectrometric studies of N-substituted 10-(aminosulfonyl)bornyl acrylate derivatives. [Link]

-

YouTube. Making benzoyl chloride. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

Wikipedia. Chlorosulfonyl isocyanate. [Link]

Sources

- 1. 4-ISOCYANATOBENZOYL CHLORIDE | CAS 3729-21-3 [matrix-fine-chemicals.com]

- 2. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3729-21-3 CAS MSDS (4-ISOCYANATOBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Isocyanatobenzoyl chloride | C8H4ClNO2 | CID 2733323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 13. US3531509A - Preparation of o-isocyanato-benzoyl chlorides - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. carlroth.com [carlroth.com]

Synthesis and Purification of 4-Isocyanatobenzoyl Chloride: An In-Depth Technical Guide

Executive Summary & Strategic Utility

4-Isocyanatobenzoyl chloride (CAS 17175-17-6) represents a critical class of heterobifunctional linkers in organic synthesis and drug development. Possessing two distinct electrophilic sites—a highly reactive acyl chloride (-COCl) and a slightly less reactive isocyanate (-NCO)—it allows for the sequential, orthogonal conjugation of nucleophiles. This chemoselectivity is paramount in the synthesis of antibody-drug conjugates (ADCs), polymerization of high-performance polyurethanes/polyamides, and the creation of complex heterocyclic scaffolds.

This guide details a robust, laboratory-scalable protocol for the synthesis of 4-isocyanatobenzoyl chloride from 4-aminobenzoic acid. Unlike industrial methods relying on bulk phosgene gas, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate) as a safer, solid phosgene equivalent, combined with thionyl chloride to ensure quantitative conversion of the carboxylic acid moiety.

Safety Advisory (Critical)

-

Hazard: This protocol generates phosgene gas in situ. Phosgene is fatal if inhaled.

-

Requirement: All operations must be performed in a high-efficiency fume hood.

-

PPE: Full chemical resistant suit, double nitrile gloves, and a full-face respirator (as a backup) are mandatory.

-

Quenching: A saturated sodium bicarbonate/ammonium hydroxide bath must be available to neutralize reactor off-gases.

Retrosynthetic Analysis & Route Selection

The synthesis of 4-isocyanatobenzoyl chloride presents a challenge: the simultaneous installation of two moisture-sensitive electrophiles.

Route Comparison

| Route | Reagents | Pros | Cons |

| Direct Phosgenation | PABA + Phosgene (gas) | Industrial standard; atom economical. | Requires hazardous gas cylinders; difficult to control stoichiometry on lab scale. |

| Curtius Rearrangement | Terephthaloyl chloride + NaN3 | Avoids phosgene entirely. | High energy intermediates (azides); risk of explosion; multistep. |

| Sequential Acyl-Chlorination / Phosgenation (Selected) | PABA + SOCl₂ | High reliability ; controls HCl evolution; solid reagents (Triphosgene) are easier to handle. | Requires two distinct reaction phases.[1][2][3] |

Selected Approach: The Sequential One-Pot Protocol .

-

Activation: Conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride hydrochloride using thionyl chloride. This protects the amine as the HCl salt, preventing self-polymerization.

-

Functionalization: Reaction of the amine salt with triphosgene to generate the isocyanate.

Reaction Scheme

Caption: Sequential conversion of carboxylic acid and amine functionalities.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][5][6][7][8]

-

Reagents:

-

4-Aminobenzoic acid (PABA): >99% purity, dry.[4]

-

Thionyl Chloride (SOCl₂): Freshly distilled or high-purity grade.

-

Triphosgene: Solid, stored in desiccator.

-

1,4-Dioxane or Toluene: Anhydrous (dried over Na/Benzophenone or molecular sieves).

-

Catalyst: N,N-Dimethylformamide (DMF) - catalytic amount (drops).

-

-

Equipment:

-

3-neck Round Bottom Flask (RBF) with mechanical stirrer (magnetic stirring may fail due to slurry thickness).

-

Reflux condenser with drying tube (CaCl₂).

-

Gas scrubber (trap) containing 20% NaOH solution.

-

Vacuum distillation setup (short path).

-

Step-by-Step Procedure

Phase 1: Formation of 4-Aminobenzoyl Chloride Hydrochloride

-

Setup: Charge the 3-neck RBF with 4-aminobenzoic acid (13.7 g, 100 mmol) .

-

Solvent: Add anhydrous 1,4-dioxane (150 mL) . The starting material may not fully dissolve.

-

Chlorination: Add thionyl chloride (23.8 g, 14.6 mL, 200 mmol) dropwise over 20 minutes at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 101°C for dioxane) for 2–3 hours.

-

Observation: The slurry will change consistency as the acid converts to the acid chloride salt. Evolution of SO₂ and HCl gas will occur (ensure scrubbing).

-

-

Stripping: Once gas evolution ceases, cool to 50°C. If excess SOCl₂ is a concern, apply a mild vacuum (with a cold trap) to remove unreacted thionyl chloride. Note: For the one-pot method, small amounts of residual SOCl₂ are tolerable.

Phase 2: Isocyanate Formation (Phosgenation)

-

Addition: To the suspension of 4-aminobenzoyl chloride hydrochloride in dioxane, add triphosgene (11.0 g, 37 mmol) in a single portion.

-

Stoichiometry Note: 1 mole of triphosgene generates 3 moles of phosgene. 37 mmol triphosgene

111 mmol phosgene (1.1 equiv).

-

-

Catalysis: Add 2–3 drops of dry DMF . This catalyzes the decomposition of triphosgene and the nucleophilic attack of the amine.

-

Reflux: Heat the mixture back to reflux.

-

Critical Phase: The solid amine salt will gradually dissolve as it reacts with phosgene to form the soluble isocyanate. The mixture should become a clear, homogeneous solution.

-

Duration: Reflux for 4–6 hours until the solution is clear and no solid remains.

-

-

Degassing: Cool the solution to room temperature. Sparge with dry nitrogen for 30 minutes to remove residual phosgene and HCl gases into the scrubber.

Purification Strategy

The crude mixture contains the product, solvent, and potentially unreacted dimers. Distillation is the only reliable method to obtain high-purity material.

-

Solvent Removal: Remove dioxane under reduced pressure (rotary evaporator) at 40–50°C. A yellowish oil or semi-solid residue will remain.

-

Vacuum Distillation: Transfer the residue to a distillation flask.

-

Conditions: High vacuum is required due to the high boiling point and thermal sensitivity.

-

Target: Collect the fraction boiling at 54–56°C @ 0.07 mmHg (or approx. 85–90°C @ 1–2 mmHg).

-

-

Storage: The product solidifies upon cooling (mp 36–38°C). Store in a Schlenk tube or sealed ampoule under argon at 4°C. Strictly exclude moisture.

Analytical Characterization & Quality Control

Verify the product integrity using the following physicochemical markers.

| Method | Expected Signal | Interpretation |

| FT-IR | 2270 cm⁻¹ (Strong) | Characteristic Isocyanate (-NCO) stretch. |

| 1780 cm⁻¹ (Strong) | Acid Chloride (-COCl) carbonyl stretch. | |

| Absence of ~3300-3500 cm⁻¹ | Confirms no residual amine (-NH₂) or acid (-OH). | |

| ¹H NMR | Para-substituted aromatic pattern (CDCl₃). | |

| Physical | White to pale yellow solid | Low melting point (36–38°C). Liquid at warm room temp. |

| Reactivity | Reaction with MeOH | Forms methyl carbamate/methyl ester derivative (for QC). |

Process Workflow Diagram

Caption: Operational workflow for the sequential synthesis of 4-isocyanatobenzoyl chloride.

Troubleshooting & Optimization

-

Problem: Incomplete Dissolution in Phase 2.

-

Cause: Insufficient phosgene generation or lack of catalyst.

-

Solution: Add an additional 0.1 equiv of triphosgene and a fresh drop of DMF. Ensure reflux is vigorous.

-

-

Problem: Polymerization in Pot.

-

Cause: Overheating during distillation or moisture ingress.

-

Solution: Ensure vacuum is <1 mmHg to keep pot temperature below 100°C. Use strictly anhydrous glassware.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of acid chloride during workup.

-

Solution: Avoid aqueous washes. Proceed directly from solvent stripping to distillation.

-

References

-

Synthesis of Isocyanates from Amines

- Source: Cotarca, L., & Eckert, H. (2017).

- Context: Comprehensive guide on phosgen

-

Triphosgene Protocol Adaptation

-

Properties of 4-Isocyanatobenzoyl Chloride

- Source: ChemicalBook / CAS D

- Context: Physical property verific

-

Polymerization Applications

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. US3600350A - Poly(p-benzamide) composition,process and product - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Isocyanatobenzoyl Chloride

This guide provides a comprehensive overview of the core physical properties of 4-isocyanatobenzoyl chloride, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. Its unique combination of an acyl chloride and an isocyanate group makes it a valuable building block in the synthesis of a wide array of complex organic molecules. Understanding its physical characteristics is paramount for its effective and safe utilization in research and manufacturing.

Introduction to a Versatile Reagent

4-Isocyanatobenzoyl chloride (CAS No: 3729-21-3) is a crystalline solid at room temperature, appearing as a light-yellow mass[1][2]. Its utility in organic synthesis stems from the differential reactivity of its two functional groups. The acyl chloride is highly susceptible to nucleophilic acyl substitution, while the isocyanate readily participates in addition reactions with nucleophiles such as alcohols and amines. This dual reactivity allows for sequential and controlled synthetic transformations, making it a key intermediate in the production of pharmaceuticals, polymers, and agrochemicals.

Core Physicochemical Properties

A precise understanding of the physical properties of 4-isocyanatobenzoyl chloride is essential for its handling, storage, and application in chemical reactions. These properties dictate the conditions required for dissolution, reaction, and purification.

Molecular and Structural Data

The foundational characteristics of 4-isocyanatobenzoyl chloride are summarized below. The molecule's structure is key to its reactivity.

Caption: Chemical structure of 4-isocyanatobenzoyl chloride.

Table 1: Key Physicochemical Data for 4-Isocyanatobenzoyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO₂ | [1][2][] |

| Molecular Weight | 181.58 g/mol | [1][2][] |

| Melting Point | 36-38 °C (lit.) | [1][2][4] |

| Density | 1.317 g/mL at 25 °C (lit.) | [1][2][4] |

| Boiling Point | 54-55 °C at 0.07 mmHg (lit.) | [1][][4] |

| Appearance | Light yellow crystalline mass | [1][2] |

Melting Point: A Critical Parameter for Purity and Handling

The melting point of a solid is a fundamental physical property that provides a primary indication of its purity. For 4-isocyanatobenzoyl chloride, the literature-reported melting point is in the range of 36-38 °C[1][2][4]. A sharp melting range within this window is indicative of a high-purity sample. Conversely, a depressed and broadened melting range suggests the presence of impurities.

The relatively low melting point of this compound means it may exist as a liquid in warmer laboratory environments. This necessitates careful storage in a cool, dry place to maintain its solid form and prevent unwanted reactions, particularly with atmospheric moisture.

Density: Implications for Reaction Stoichiometry and Process Design

The density of 4-isocyanatobenzoyl chloride is reported as 1.317 g/mL at 25 °C[1][2][4]. This value is crucial for accurately measuring the reagent by volume when its solid form is melted for addition to a reaction. In industrial settings, density is a critical parameter for process design, including reactor sizing and material transfer calculations.

Experimental Determination of Physical Properties

The verification of physical properties such as melting point and density is a routine yet critical aspect of quality control in a laboratory setting. The following protocols outline standard methodologies for these determinations.

Protocol 1: Melting Point Determination

The melting point is determined by observing the temperature range over which a small sample of the solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered 4-isocyanatobenzoyl chloride is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Caption: Workflow for melting point determination.

Protocol 2: Density Determination (Pycnometer Method)

The density of a liquid (in this case, melted 4-isocyanatobenzoyl chloride) can be accurately determined using a pycnometer, a flask with a precise, known volume.

Methodology:

-

Measure Mass of Empty Pycnometer: The mass of the clean, dry pycnometer (m₁) is accurately measured.

-

Fill with Sample: The pycnometer is carefully filled with the molten 4-isocyanatobenzoyl chloride, ensuring no air bubbles are present. The temperature of the sample should be maintained at 25 °C.

-

Measure Mass of Filled Pycnometer: The mass of the pycnometer filled with the sample (m₂) is measured.

-

Determine Volume of Pycnometer: The process is repeated with a reference liquid of known density (e.g., deionized water) to determine the precise volume (V) of the pycnometer.

-

Calculate Density: The density (ρ) of the sample is calculated using the formula: ρ = (m₂ - m₁) / V.

Reactivity, Handling, and Applications in Drug Development

4-Isocyanatobenzoyl chloride is a moisture-sensitive and corrosive compound. Both the acyl chloride and isocyanate functionalities react with water. The acyl chloride hydrolyzes to form 4-isocyanatobenzoic acid and hydrochloric acid, while the isocyanate group reacts with water to form an unstable carbamic acid, which can further decompose. Therefore, it is imperative to handle this reagent under anhydrous conditions and in a well-ventilated fume hood, using appropriate personal protective equipment.

In the realm of drug development, this reagent is instrumental in synthesizing a variety of bioactive molecules. The isocyanate group can be used to introduce urea or carbamate linkages, which are common motifs in pharmaceutical compounds. The acyl chloride allows for the formation of amide or ester bonds. This dual functionality enables the construction of complex molecular architectures with potential therapeutic applications. For instance, benzoyl chloride derivatives are used in the synthesis of anti-inflammatory drugs and other pharmacologically active agents[5].

Conclusion

A thorough understanding of the physical properties of 4-isocyanatobenzoyl chloride, particularly its melting point and density, is fundamental for its effective and safe application in research and development. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals, enabling them to handle this versatile reagent with confidence and precision in their synthetic endeavors.

References

-

ChemBK. Benzoyl chloride, 4-isocyanato-. [Link]

-

Chongqing Chemdad Co., Ltd. 4-ISOCYANATOBENZOYL CHLORIDE. [Link]

-

Stenutz. 4-isocyanatobenzoyl chloride. [Link]

Sources

The Bifunctional Nature of 4-Isocyanatobenzoyl Chloride: A Technical Guide

This guide details the bifunctional reactivity of 4-Isocyanatobenzoyl chloride, specifically addressing the chemoselective manipulation of its isocyanate (-NCO) and acid chloride (-COCl) groups.[1]

Executive Summary

4-Isocyanatobenzoyl chloride (CAS 20172-16-3) serves as a critical "Janus-faced" electrophile in organic synthesis and materials science.[1] Its utility stems from the differential reactivity between its acid chloride (hard electrophile) and isocyanate (soft electrophile) termini.[1] This guide provides the mechanistic insight and experimental protocols required to exploit this chemoselectivity, enabling the synthesis of heterobifunctional linkers, advanced polymers (polyamide-imides), and antibody-drug conjugate (ADC) payloads.[1]

Molecular Architecture & Electronic Reactivity

The molecule consists of a benzene ring para-substituted with two highly reactive electrophiles.[1] Understanding the electronic interplay is prerequisite to controlling chemoselectivity.

-

The Acid Chloride (-COCl): Located at the C1 position, this group is highly susceptible to nucleophilic acyl substitution.[1] The electron-withdrawing nature of the para-isocyanate group (

) increases the electrophilicity of the carbonyl carbon, making it more reactive than a standard benzoyl chloride.[1] -

The Isocyanate (-NCO): Located at the C4 position, this cumulative double bond system is sensitive to nucleophilic addition.[1] It is generally less reactive towards oxygen nucleophiles (alcohols) than the acid chloride but more reactive towards nitrogen nucleophiles (amines).[1]

Chemoselectivity Matrix

The following hierarchy dictates reaction order under standard conditions (0–25°C, non-catalyzed):

| Nucleophile | Dominant Reaction Site | Product | Kinetic Selectivity |

| Primary Amine ( | Isocyanate (-NCO) | Urea | High (Diffusion controlled) |

| Alcohol ( | Acid Chloride (-COCl) | Ester | Moderate (Requires base scavenger) |

| Water ( | Acid Chloride (-COCl) | Acid/Anhydride | Variable (Hydrolysis of -COCl is typically faster) |

Chemoselective Protocols

Scenario A: Selective Functionalization of the Acid Chloride

Objective: Attach the phenyl isocyanate moiety to a scaffold (e.g., a polymer or drug) via an ester linkage, preserving the -NCO group for secondary conjugation.[1]

Mechanism: In the absence of organotin catalysts (which activate isocyanates), the acid chloride reacts significantly faster with alcohols, especially in the presence of a non-nucleophilic base (e.g., pyridine or DIPEA) which acts as an HCl scavenger and acyl transfer catalyst.

Experimental Protocol: Synthesis of Isocyanate-Functionalized Esters

-

Reagents: 4-Isocyanatobenzoyl chloride (1.0 equiv), Primary Alcohol (1.0 equiv), Pyridine (1.1 equiv), Anhydrous Dichloromethane (DCM).[1]

-

Conditions: Strictly anhydrous;

to RT.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with

. Dissolve 4-Isocyanatobenzoyl chloride in anhydrous DCM ( -

Addition: Cool the solution to

. Add the alcohol slowly via syringe.[1] -

Catalysis: Add pyridine dropwise over 10 minutes. Note: A white precipitate (pyridinium hydrochloride) will form immediately.[1]

-

Reaction: Stir at

for 30 minutes, then warm to room temperature for 1 hour. -

Validation: Monitor by IR. Look for the disappearance of the acid chloride peak (

) and the persistence of the strong isocyanate peak ( -

Workup: Filter off the pyridinium salt under

.[1] Concentrate the filtrate in vacuo (avoid heating above

Scenario B: Selective Reaction with Amines (The "Reverse" Approach)

Objective: To form a urea linkage while preserving the acid chloride.

Challenge: Amines are highly reactive toward both groups. The isocyanate reacts faster, but the byproduct (HCl from the acid chloride side) can protonate the amine, complicating stoichiometry.

Solution: This transformation is rarely performed directly.[1] Instead, use a blocked acid chloride (e.g., an ester) or perform the reaction at

Synthetic Applications & Workflows

Polymer Chemistry: Polyamide-Imides

4-Isocyanatobenzoyl chloride is a precursor for high-performance polymers.[1] It can undergo self-condensation or reaction with diamines/anhydrides to form polyamide-imides, known for high thermal stability.[1]

Heterocycle Synthesis

The molecule acts as a "1,3-dielectrophile equivalent" (considering the carbonyl and the nitrogen of the isocyanate after initial attack). It is used to synthesize quinazolinones and benzodiazepines.[1]

Figure 1: Chemoselective reaction pathways.[1] Path A (green) represents the standard high-yield route for bifunctional linkers.[1]

Safety & Handling (Critical)

-

Lachrymator: The compound releases HCl upon hydrolysis, causing severe eye and respiratory irritation. Handle only in a functioning fume hood.

-

Sensitizer: Like all isocyanates, it can cause respiratory sensitization (asthma-like symptoms).[1] Double-gloving (Nitrile) is mandatory.[1]

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). Moisture ingress leads to the formation of insoluble polyureas (white solid), rendering the reagent useless.

References

-

Reactivity of Isocyanates vs.

-

Polymer Applications

-

Synthesis & Catalysis

-

General Reactivity Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 5. US3600350A - Poly(p-benzamide) composition,process and product - Google Patents [patents.google.com]

- 6. US3531509A - Preparation of o-isocyanato-benzoyl chlorides - Google Patents [patents.google.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Isocyanatobenzoyl Chloride and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isocyanatobenzoyl chloride, a versatile bifunctional reagent. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and professionals in drug development and chemical synthesis.

Section 1: Chemical Identity and Physicochemical Properties

4-Isocyanatobenzoyl chloride is a reactive chemical compound possessing both an acyl chloride and an isocyanate functional group. This dual reactivity makes it a valuable building block in organic synthesis.

Synonyms and Identifiers:

-

p-Isocyanatobenzoyl chloride

-

Benzoyl chloride, 4-isocyanato-[1]

-

4-(Chlorocarbonyl)phenyl isocyanate

| Identifier | Value |

| CAS Number | 3729-21-3[2] |

| Molecular Formula | C₈H₄ClNO₂[2] |

| Molecular Weight | 181.58 g/mol [1] |

| InChIKey | JZXYEMZTQVSTJC-UHFFFAOYSA-N |

Physicochemical Data:

| Property | Value | Source |

| Appearance | Light yellow crystalline mass | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 54-55 °C at 0.07 mmHg | [1] |

| Density | 1.317 g/mL at 25 °C | [1] |

Section 2: Synthesis of 4-Isocyanatobenzoyl Chloride

The synthesis of 4-isocyanatobenzoyl chloride can be approached through several strategic pathways, leveraging common starting materials. The choice of method often depends on the available precursors, scale, and safety considerations.

From 4-Aminobenzoic Acid: A Two-Step Approach

A common and logical route begins with the readily available 4-aminobenzoic acid. This involves two sequential transformations: conversion of the carboxylic acid to an acyl chloride and the amine to an isocyanate.

Step 1: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

The amino group must be protected, typically as a hydrochloride salt, to prevent side reactions during the chlorination of the carboxylic acid.

-

Reaction: 4-Aminobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-aminobenzoyl chloride. To prevent the amine from reacting, the reaction is typically carried out on the hydrochloride salt of the amino acid.[3]

-

Rationale: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism. The use of the hydrochloride salt of the amine protects it from reacting with the thionyl chloride or the newly formed acyl chloride.

Step 2: Conversion to 4-Isocyanatobenzoyl Chloride

The resulting 4-aminobenzoyl chloride hydrochloride is then converted to the isocyanate.

-

Reaction: The amine hydrochloride is reacted with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[4][5]

-

Rationale: Phosgene reacts with the primary amine to form a carbamoyl chloride intermediate, which then eliminates HCl upon heating to yield the isocyanate. This is a standard industrial method for isocyanate synthesis.[5] Due to the high toxicity of phosgene, using a solid and safer equivalent like triphosgene is often preferred in a laboratory setting.[4]

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

-

Preparation of 4-Aminobenzoyl Chloride Hydrochloride: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4-aminobenzoic acid in an inert solvent like toluene. Add an excess of thionyl chloride. Heat the mixture to reflux until the evolution of HCl and SO₂ ceases. Cool the reaction mixture and isolate the solid 4-aminobenzoyl chloride hydrochloride by filtration. Wash with a dry, inert solvent and dry under vacuum.[6]

-

Phosgenation to 4-Isocyanatobenzoyl Chloride: In a well-ventilated fume hood, suspend the dried 4-aminobenzoyl chloride hydrochloride in a high-boiling inert solvent (e.g., o-dichlorobenzene). While stirring, introduce triphosgene (approximately 0.33 equivalents relative to the amine). Heat the mixture gradually. The reaction progress can be monitored by the cessation of HCl evolution. After the reaction is complete, the solvent can be removed under reduced pressure, and the product purified by vacuum distillation.[4]

From 4-Chlorobenzoyl Chloride: A Catalytic Approach

An alternative and potentially more direct route involves the reaction of a substituted benzoyl chloride with a cyanate salt.

-

Reaction: 4-Chlorobenzoyl chloride is reacted with a cyanate salt, such as sodium cyanate (NaOCN), in the presence of a catalyst. A composite catalyst system consisting of a Lewis acid (e.g., zinc chloride, ferric chloride) and p-toluenesulfonic acid has been shown to be effective.[7]

-

Rationale: The Lewis acid activates the benzoyl chloride towards nucleophilic attack by the cyanate anion. The p-toluenesulfonic acid may assist in the reaction mechanism and suppress side reactions. This method avoids the use of highly toxic phosgene.[7]

Experimental Protocol: Catalytic Synthesis

-

In a reaction vessel, combine sodium cyanate, a Lewis acid (e.g., zinc chloride), p-toluenesulfonic acid, and an appropriate organic solvent (e.g., chlorobenzene).[7]

-

Heat the mixture to 40-60 °C with stirring.

-

Slowly add 4-chlorobenzoyl chloride dropwise.

-

After the addition is complete, maintain the temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Upon completion, the solvent is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-isocyanatobenzoyl chloride.[7]

Sources

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Isocyanatobenzoyl chloride | C8H4ClNO2 | CID 2733323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]

- 7. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

Technical Sourcing & Handling Guide: 4-Isocyanatobenzoyl Chloride

CAS: 3729-21-3 | Formula: C₈H₄ClNO₂ | MW: 181.58 g/mol [][2][3]

Executive Summary

4-Isocyanatobenzoyl chloride is a "privileged" bifunctional building block in medicinal chemistry and materials science. Its dual electrophilic nature—comprising a carbonyl chloride (acid chloride) and an isocyanate —allows for the rapid construction of complex heterocyclic scaffolds (e.g., quinazolinones) and the synthesis of functionalized urea/amide linkers.

However, this utility comes with a significant supply chain challenge: hydrolytic instability . Both functional groups are moisture-sensitive, leading to polymerization or degradation into insoluble urea derivatives. This guide outlines a rigorous sourcing strategy, handling protocols to prevent degradation, and validated synthetic workflows.

Chemical Profile & Reactivity

Understanding the competitive reactivity of the two electrophilic sites is critical for experimental design.

Physical Properties

| Property | Value | Implication for Handling |

| Physical State | Crystalline Mass / Solid | Melts near body temperature; requires cold storage. |

| Melting Point | 36–38 °C | Do not heat aggressively to melt. Gentle warming only. |

| Boiling Point | 54–55 °C @ 0.07 mmHg | Can be distilled under high vacuum for purification. |

| Density | 1.317 g/mL | Denser than water (reacts violently). |

| Sensitivity | Moisture (High) | Requires Argon/Nitrogen atmosphere. |

Reactivity Logic

The molecule presents two "hard" electrophiles. While both react rapidly with nucleophiles, the acid chloride releases HCl upon reaction, whereas the isocyanate undergoes addition without leaving groups.

-

Selectivity Challenge: Primary amines will react indiscriminately with both groups.

-

Strategic Control: Selectivity is achieved via nucleophile choice (e.g., alcohols react preferentially with the acid chloride under specific base catalysis) or temperature control (0°C to -78°C).

Figure 1: Competitive reactivity pathways. Note that amines react extremely fast with isocyanates, often necessitating protection or stoichiometric control.

Sourcing Strategy: Evaluating Suppliers

Due to the compound's instability, "Catalog Purity" is often unreliable. A 98% purity lot can degrade to 80% if the seal is compromised during storage or shipping.

Critical Quality Attributes (CQA)

-

Appearance: Must be a white to light yellow crystalline mass .

-

Red Flag: Cloudy liquid or white precipitate at the bottom of a liquid melt (indicates urea formation from hydrolysis).

-

-

Hydrolyzable Chloride Content: Should match theoretical values. Excess indicates degradation.

-

Packaging: Must be packed under inert gas (Argon preferred) in glass or fluorinated HDPE.

Supplier Tiering

| Tier | Supplier Examples | Best For | Risk Profile |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , TCI Chemicals , Thermo Scientific (Alfa Aesar) | Small scale (1g - 25g), Benchmarking, Reference standards. | Low. High QC, but higher cost. Reliable cold-chain shipping. |

| Tier 2: Specialists | Manchester Organics , Matrix Fine Chemicals , Fluorochem | Mid-scale (25g - 100g), Specific batch requests. | Low-Medium. Excellent for specific building blocks; verify lead times. |

| Tier 3: Bulk/Synthesis | Combi-Blocks , Enamine , BOC Sciences | Large scale (>100g), Custom synthesis projects. | Medium. Requires rigorous incoming QC (H-NMR, Titration) upon arrival. |

Handling & Storage Protocol (Self-Validating)

The "Golden Rule": Treat this reagent as if it is alive. It dies (hydrolyzes) upon contact with moist air.

Step-by-Step Inert Handling

-

Equilibration: Remove the container from the freezer (-20°C). Allow it to warm to room temperature inside a desiccator before opening.

-

Why? Opening a cold bottle condenses atmospheric water directly into the reagent.

-

-

Melting (If required): If the solid is difficult to dispense, warm the bottle in a water bath at max 40°C .

-

Validation: If it does not melt completely or leaves a significant solid residue at 45°C, the batch is partially hydrolyzed (polyurea formation).

-

-

Dispensing:

-

Preferred: Use a cannula transfer or positive-pressure syringe technique for liquids.

-

Solid: Weigh quickly into a tared flask pre-flushed with Argon.

-

-

Quenching: Wash all glassware immediately with methanol/water to convert residues to harmless methyl esters/ureas before disposal.

Synthetic Utility: Validated Workflow

Case Study: Sequential Functionalization (Linker Synthesis)

Objective: Create a linker with an amide bond on one side and a urea on the other.

Protocol:

-

Dissolution: Dissolve 4-isocyanatobenzoyl chloride (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C .[4]

-

Step 1 (Amide Formation): Add the alcohol or less reactive amine (1.0 equiv) with a non-nucleophilic base (e.g., DIPEA, 1.1 equiv).

-

Note: If using an alcohol, the acid chloride reacts preferentially over the isocyanate at low temperatures with base catalysis.

-

-

Validation (In-Process Control): Take an aliquot for IR Spectroscopy.

-

Look for: Disappearance of Acid Chloride peak (~1770 cm⁻¹) and retention of Isocyanate peak (~2270 cm⁻¹).

-

-

Step 2 (Urea Formation): Add the second amine (primary/secondary) to react with the pendant isocyanate.

-

Purification: The final product is usually stable to flash chromatography (unlike the starting material).

Figure 2: Sequential functionalization workflow ensuring retention of the isocyanate group for the second step.

Safety & Regulatory

-

Hazards:

-

Lachrymator: Causes severe eye irritation and tearing. Use a fume hood.

-

Sensitizer: Isocyanates can cause respiratory sensitization (asthma-like symptoms). Do not inhale dust/vapors.

-

Corrosive: Releases HCl on contact with moisture.

-

-

Shipping: UN 3261 (Corrosive solid, acidic, organic, n.o.s.). Packing Group II.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77524, 4-Isocyanatobenzoyl chloride. Retrieved January 30, 2026, from [Link]

-

Matrix Fine Chemicals. (2025).[5] Catalog Entry: 4-Isocyanatobenzoyl chloride (CAS 3729-21-3).[][2][3][6] Retrieved January 30, 2026, from [Link]

-

Safe Work Australia. (2015). Guide for Handling Isocyanates. Retrieved January 30, 2026, from [Link]

Sources

- 2. 4-isocyanatobenzoyl chloride [stenutz.eu]

- 3. 4-ISOCYANATOBENZOYL CHLORIDE | CAS 3729-21-3 [matrix-fine-chemicals.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3729-21-3 CAS MSDS (4-ISOCYANATOBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Guide to the Safe Laboratory Handling of 4-Isocyanatobenzoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanatobenzoyl chloride is a bifunctional reagent of significant interest in the fields of medicinal chemistry and materials science. Its utility as a molecular linker, capable of forming stable covalent bonds through its two distinct reactive moieties, makes it a valuable tool in the synthesis of complex molecules, including antibody-drug conjugates and advanced polymers. However, the very reactivity that makes this compound useful also presents considerable safety and handling challenges.

This guide provides an in-depth analysis of the hazards associated with 4-isocyanatobenzoyl chloride. Moving beyond a simple recitation of safety data, we will explore the chemical causality behind its hazardous properties. The protocols and procedures outlined herein are designed as a self-validating system of safety, grounded in the principles of risk assessment and the hierarchy of controls. This document is intended for laboratory personnel who are experienced in handling hazardous chemicals and serves as a specialized resource for managing the unique risks of this compound.

Section 1: The Dual-Hazard Profile of 4-Isocyanatobenzoyl Chloride

The hazardous nature of 4-isocyanatobenzoyl chloride stems directly from its structure, which features two highly electrophilic functional groups: an acyl chloride and an isocyanate . Both groups are highly susceptible to nucleophilic attack, a reactivity that defines the compound's primary hazards.

-

Acyl Chloride Moiety (-COCl): This group is a classic lachrymator and is highly corrosive. Its primary hazard is its violent reaction with water and other protic nucleophiles (e.g., alcohols, amines). This reaction is not only exothermic but also liberates corrosive hydrogen chloride (HCl) gas, which poses a severe respiratory threat. The carbon atom of the acyl chloride is highly electron-deficient, making it a prime target for attack.[1][2][3][4]

-

Isocyanate Moiety (-NCO): The isocyanate group is notorious for its reactivity and its toxicological profile. It readily reacts with nucleophiles, particularly amines and water. More critically, isocyanates are potent respiratory and skin sensitizers.[5] Initial exposure can lead to sensitization, where subsequent exposures, even at minuscule concentrations, can trigger severe allergic reactions, including asthma-like symptoms.

The combination of these two groups on a single aromatic ring creates a moisture-sensitive, corrosive, and toxic compound that demands the utmost respect and caution. The reaction with water is particularly hazardous as it attacks both reactive centers, leading to the rapid evolution of two different gases: HCl and CO₂, as illustrated below. This can cause a dangerous pressure buildup in sealed or poorly vented containers.

Section 2: Hazard Identification and Classification

| Hazard Class | Category | GHS Pictograms | Description |

| Acute Toxicity, Inhalation | Category 2/3 | 💀 | Fatal or toxic if inhaled.[6][7] The isocyanate group can cause severe respiratory distress, and the hydrolysis product, HCl, is a potent lung irritant.[8][9] |

| Acute Toxicity, Dermal | Category 3 | 💀 | Toxic in contact with skin.[6] Rapidly absorbed and can cause systemic effects. |

| Acute Toxicity, Oral | Category 4 | ❗ | Harmful if swallowed.[6][10][11] |

| Skin Corrosion / Irritation | Category 1B | corrosive | Causes severe skin burns and eye damage.[6][7][12][13] The acyl chloride moiety reacts with moisture on the skin to produce HCl. |

| Serious Eye Damage / Irritation | Category 1 | corrosive | Causes serious eye damage, with a risk of blindness.[6][10] It is a potent lachrymator (tear-inducing agent).[8] |

| Respiratory Sensitization | Category 1 | 🧑⚕️ | May cause allergy or asthma symptoms or breathing difficulties if inhaled. This is a primary hazard of all isocyanates. |

| Skin Sensitization | Category 1 | ❗ | May cause an allergic skin reaction upon contact.[6][7][11] |

| Carcinogenicity | Suspected Category 2 | 🧑⚕️ | Suspected of causing cancer.[6][9] Benzoyl chloride itself is considered a probable carcinogen.[9] |

| Specific Target Organ Toxicity | Category 1 (Repeated) | 🧑⚕️ | Causes damage to the respiratory system through prolonged or repeated exposure.[6] |

| Aquatic Toxicity | Acute & Chronic Cat. 1 | environmental | Very toxic to aquatic life with long-lasting effects.[6] |

Section 3: Risk Assessment and Hierarchy of Controls

A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures. For a compound like 4-isocyanatobenzoyl chloride, this is not merely a recommendation but a requirement for safe operation.

-

Elimination/Substitution: Given the unique bifunctionality, substitution is often not feasible. Therefore, the focus must be on the subsequent control levels.

-

Engineering Controls (Primary Barrier): These are the most critical controls for preventing exposure.

-

Chemical Fume Hood: All work, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable.

-

Inert Atmosphere: For quantitative transfers and reactions, the use of a glovebox or Schlenk line is highly recommended to prevent premature reaction with atmospheric moisture.

-

Proximity of Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[6]

-

-

Administrative Controls:

-

Designated Area: Clearly mark the area where 4-isocyanatobenzoyl chloride is being used.

-

Standard Operating Procedure (SOP): A detailed, written SOP for the specific experiment must be approved before work begins.

-

Training: Personnel must be trained on the specific hazards of acyl chlorides and isocyanates, as well as the details of the SOP and emergency procedures.

-

-

Personal Protective Equipment (PPE - The Last Line of Defense): PPE is essential but should never be the sole means of protection. The choice of PPE must be deliberate and account for the dual hazards.

| PPE Category | Specification | Rationale |

| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing. For larger quantities (>10g), a chemically resistant apron is required. | Protects against splashes of the corrosive liquid. |

| Hand Protection | Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove. | Nitrile provides dexterity, while butyl rubber offers excellent resistance to corrosive acyl chlorides and isocyanates.[5] Gloves must be changed immediately upon contamination. |

| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and the lachrymatory effects of the vapors. A face shield protects the entire face from severe burns.[14] |

| Respiratory Protection | A full-face air-purifying respirator (APR) with a combination organic vapor/acid gas (e.g., yellow/magenta) cartridge or a powered air-purifying respirator (PAPR).[5] | This is mandatory . It protects against the highly toxic and sensitizing isocyanate vapors and the corrosive HCl gas produced upon hydrolysis.[11] A simple dust mask is useless. |

Section 4: Standard Operating Procedures (SOPs)

A methodical and calm approach is paramount. Rushing leads to mistakes and exposure.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 5.2 – Solutions for Chapter 3 – Reactivity – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

Technical Whitepaper: Solvation and Stability Protocols for 4-Isocyanatobenzoyl Chloride

Executive Summary

4-Isocyanatobenzoyl chloride is a bifunctional electrophile critical in the synthesis of advanced polymers (polyamide-imides), antibody-drug conjugates (ADCs), and cross-linking agents. Its utility is defined by its "dual-warhead" structure: a highly reactive acyl chloride group (–COCl) and an isocyanate group (–NCO).

Critical Correction: Users often confuse CAS registries for this compound.

-

Correct CAS: 3729-21-3 (4-Isocyanatobenzoyl chloride)[1][2][3]

-

Incorrect CAS: 16698-35-4 (Refers to

-Tocopherol/Vitamin E derivatives)[4][5]

This guide provides a definitive solubility matrix and handling protocol. Unlike standard reagents, "solubility" for this compound cannot be separated from "stability." Dissolving this compound in a protic solvent (e.g., Ethanol, Water) is not a solvation event—it is a degradation reaction.

Part 1: Chemical Nature & Solubility Thermodynamics

To understand the solubility of 4-Isocyanatobenzoyl chloride, one must analyze its polarity and electrophilicity.

-

Polarity: The molecule is moderately polar due to the carbonyl and isocyanate dipoles. It does not dissolve well in aliphatic hydrocarbons (e.g., Hexane) but shows high affinity for polar aprotic solvents.

-

Reactivity (The Solvation Trap): The central challenge is that both functional groups are susceptible to nucleophilic attack.

-

Acyl Chloride: Reacts with nucleophiles via addition-elimination.

-

Isocyanate: Reacts with nucleophiles via addition.

-

Therefore, the solvent must be Aprotic and Non-nucleophilic .

Degradation Pathways (Solvent Incompatibility)

The following diagram illustrates why protic solvents are strictly prohibited.

Figure 1: Mechanistic degradation pathways in protic solvents. Both functional groups degrade simultaneously in the presence of water or alcohols.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility (ability to dissolve) and kinetic stability (inertness).

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | High | Preferred solvent. Easily removed. Must be dried over molecular sieves. |

| Chlorinated | Chloroform ( | Excellent | High | Good alternative to DCM if higher boiling point is needed. |

| Aromatic | Toluene | Good | High | Excellent for reflux reactions. Lower polarity may require heating for high concentrations. |

| Ether | THF (Tetrahydrofuran) | Excellent | Conditional | WARNING: THF is hygroscopic. Must be freshly distilled or inhibited-free and dried. Peroxides can induce radical issues. |

| Polar Aprotic | Acetone | Good | Moderate | Only use HPLC/Anhydrous grade. Wet acetone destroys the chloride instantly. |

| Polar Aprotic | DMF / DMSO | Excellent | Low/Risky | Hard to remove. Commercial grades often contain amines/water which trigger degradation. Avoid if possible. |

| Alcohols | Methanol / Ethanol | N/A | DESTRUCTIVE | DO NOT USE. Reacts violently to form esters and urethanes. |

| Aliphatic | Hexane / Heptane | Poor | High | Useful only as a precipitant (anti-solvent) to crash out the product. |

Part 3: Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Objective: Prepare a 0.5 M solution of 4-Isocyanatobenzoyl chloride in DCM without hydrolysis.

Prerequisites:

-

Schlenk line or Nitrogen/Argon glovebox.

-

Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).

-

Glassware: Oven-dried at 120°C for >4 hours.

Workflow:

-

Solvent Drying:

-

Do not trust "anhydrous" labels on old bottles.

-

Add activated 3Å or 4Å molecular sieves (20% w/v) to the DCM and let stand for 24 hours.

-

Validation: Test solvent with Karl Fischer titration if available (Target < 20 ppm water).

-

-

Weighing (Inert Atmosphere):

-

Ideally, weigh the solid inside a glovebox.

-

If a glovebox is unavailable, use a "weighing boat" technique: Flush a tared Schlenk flask with Argon. Quickly transfer the solid and re-seal.

-

-

Dissolution:

-

Cannulate the dried DCM into the flask containing the solid under positive Argon pressure.

-

Swirl gently. The solution should be clear and colorless to pale yellow.

-

Turbidity Check: If the solution turns cloudy immediately, moisture was present. The cloudiness is polyurea or terephthalic acid formation. Discard and restart.

-

-

Storage:

-

Store in a Schlenk flask with a greased stopcock or a Sure-Seal™ bottle wrapped in Parafilm.

-

Temperature: 2–8°C.

-

Protocol B: Self-Validating Purity Check (FTIR)

How to verify your solution is active before using it in a reaction.

Because this compound is unstable, you must validate it. An FTIR (Fourier Transform Infrared Spectroscopy) spot test is the fastest method.

-

Take a small aliquot of the solution.

-

Evaporate the solvent on a NaCl or KBr plate (under nitrogen flow).

-

Analyze Peaks:

-

Target Peak 1 (Isocyanate): Look for a sharp, strong stretch at ~2270 cm⁻¹ (–NCO).

-

Target Peak 2 (Acid Chloride): Look for carbonyl stretch at ~1775 cm⁻¹ .

-

Contamination Flag: If you see a broad peak at 3300–3500 cm⁻¹ (N-H stretch) or 1700 cm⁻¹ (Carboxylic acid C=O), the sample has hydrolyzed.

-

Part 4: Decision Logic for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific application.

Figure 2: Solvent selection decision tree emphasizing the exclusion of protic solvents and the requirement for anhydrous conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733323, 4-Isocyanatobenzoyl chloride. Retrieved from [Link]

Sources

- 1. 4-ISOCYANATOBENZOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3729-21-3 CAS MSDS (4-ISOCYANATOBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Isocyanatobenzoyl chloride | C8H4ClNO2 | CID 2733323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta-Tocopherol | CAS 16698-35-4 | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

The Janus Electrophile: Strategic Applications of 4-Isocyanatobenzoyl Chloride in Macromolecular Engineering

Executive Summary

4-Isocyanatobenzoyl chloride (IBC), CAS 3729-21-3, represents a distinct class of heterobifunctional monomers capable of "programmed" reactivity. Unlike symmetric diisocyanates (e.g., MDI, TDI) or diacid chlorides (e.g., terephthaloyl chloride), IBC possesses two electrophilic centers with differentiated reactivity profiles: an acyl chloride (-COCl) and an isocyanate (-NCO) on a rigid phenylene scaffold.

This duality allows for orthogonal polymerization strategies , where one functional group is engaged while the other remains latent, or utilized in stepwise chain-growth mechanisms. This guide details the exploitation of IBC in the synthesis of Liquid Crystalline Polymers (LCPs), high-performance poly(amide-imide)s, and its critical distinction from its ortho-isomer in heterocyclic chemistry.

Molecular Architecture & Reactivity Profile

The utility of IBC lies in the electronic and steric differentiation between the acyl chloride and isocyanate groups. While both are electrophilic, their susceptibility to nucleophilic attack differs, allowing for chemoselective transformations.

The Reactivity Hierarchy

In standard nucleophilic substitutions (e.g., with primary amines), the acyl chloride is typically more reactive due to the higher electrophilicity of the carbonyl carbon and the better leaving group ability of the chloride ion compared to the addition-elimination mechanism of the isocyanate. However, this selectivity is often eroded by rapid kinetics.

The "Silyl-Switch" Strategy: To achieve true orthogonality, researchers utilize silyl ether chemistry . Silyl ethers (R-O-TMS) react exclusively with the acyl chloride group to form esters, driven by the formation of the strong Si-Cl bond (bond energy ~113 kcal/mol), while leaving the isocyanate group intact. This is the cornerstone of synthesizing defined "triad" mesogens for LCPs.

Figure 1: Selectivity pathways. Direct amine reaction often yields mixtures, whereas silyl ether chemistry ensures exclusive reaction at the acyl chloride.

Research Area 1: Liquid Crystalline Polymers (LCPs)

IBC is a premier building block for Thermotropic Liquid Crystalline Polyurethanes (TLCPUs) . The rigidity of the benzene ring, combined with the ability to link multiple aromatic rings via ester linkages before polymerization, allows for the creation of "hard segments" with high aspect ratios.

Synthesis of Triad Mesogens

A critical workflow involves reacting 2 equivalents of IBC with 1 equivalent of a bis-silylated hydroquinone. This creates a "triad" (three-ring) diisocyanate monomer.

-

Mechanism: The silyl groups transfer to the chloride, releasing TMSCl and forming ester linkages. The terminal isocyanates remain free.

-

Result: A highly ordered, symmetric diisocyanate monomer (e.g., 1,4-phenylene bis(4-isocyanatobenzoate)) that can be polymerized with diols to form LCPs with high melting transitions (>225°C) and nematic mesophases.

Experimental Protocol: Synthesis of Diisocyanato-Ester Mesogen

This protocol is adapted from methodologies for high-purity mesogen synthesis.

Materials:

-

4-Isocyanatobenzoyl chloride (IBC)[1]

-

1,4-Bis(trimethylsiloxy)benzene (TMS-HQ)

-

Solvent: 1,2-Dichlorobenzene (high boiling point, inert)

-

Catalyst: Pyridine or Chloride ion source (optional, reaction often proceeds thermally)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under nitrogen, dissolve 10.0 mmol of TMS-HQ in 20 mL of dry 1,2-dichlorobenzene.

-

Addition: Add 20.5 mmol (slight excess) of IBC.

-

Reaction: Heat the mixture to 100–120°C. Monitor the evolution of Trimethylsilyl chloride (TMSCl, bp 57°C), which can be distilled off to drive the reaction.

-

Completion: The reaction is complete when TMSCl evolution ceases (approx. 4-6 hours).

-

Isolation: Cool to room temperature. The product, 1,4-phenylene bis(4-isocyanatobenzoate), typically precipitates as a crystalline solid. Filter under inert atmosphere (N2 glovebox recommended due to isocyanate sensitivity).

-

Purification: Recrystallize from dry toluene.

Data Summary: Typical Properties of IBC-Derived LCPs

| Polymer Type | Mesogen Structure | Transition Temp (Tm) | Mesophase |

| Poly(ester-urethane) | Triad (3-ring) | 225 - 350°C | Nematic |

| Poly(amide-imide) | Diad (2-ring) | > 300°C | Nematic/Smectic |

Research Area 2: Poly(amide-imide)s and High-Modulus Fibers

While the ortho isomer (2-isocyanatobenzoyl chloride) is used to form heterocyclic quinazolinediones, the para isomer (IBC) is structurally precluded from intramolecular cyclization. Instead, it is utilized to synthesize linear Poly(amide-imide)s (PAIs) .

The "Masked Amine" Approach

IBC serves as a precursor to polyamides without requiring free amines, which can be oxidatively unstable.

-

Pathway: IBC reacts with carboxylic acids (or anhydrides) to form a mixed anhydride/carbamate intermediate.

-

Decarboxylation: Upon heating, this intermediate releases CO2 to form a stable amide bond.

-

Utility: This allows for the synthesis of Kevlar-like structures (poly-p-benzamide) or alternating copolymers in a "one-pot" reaction where CO2 evolution drives the equilibrium.

Figure 2: Synthesis of Poly(amide-imide)s via the isocyanate-carboxylic acid route, avoiding the use of unstable diamines.

Scientific Integrity & Handling

Distinction from 2-Isocyanatobenzoyl Chloride

It is vital to distinguish IBC from its ortho isomer.

-

2-Isocyanatobenzoyl chloride: Reacts with amines to form ureas which immediately cyclize to Quinazoline-2,4-diones .

-

4-Isocyanatobenzoyl chloride (IBC): Cannot cyclize intramolecularly. Reacts with amines to form linear Urea-Amides .

Safety and Stability

-

Lachrymator: Like most acid chlorides, IBC releases HCl upon hydrolysis. It is a potent lachrymator and respiratory irritant.

-

Moisture Sensitivity: The -NCO group is sensitive to moisture (forming ureas), but the -COCl group is hyper-sensitive, hydrolyzing rapidly to the carboxylic acid, which then decarboxylates the -NCO group (autocatalytic decomposition).

-

Storage: Must be stored under argon/nitrogen at <4°C.

References

-

Mormann, W., & Brahm, M. (1993). Polymers from multifunctional isocyanates: 7. Synthesis and phase behaviour of liquid-crystalline triad ester-group-containing diisocyanates. Polymer.[2][3][4][5][6][7] Link

-

Kricheldorf, H. R. (1980). Syntheses of poly(amide-imide)s by the reaction of diisocyanates with trimellitic anhydride. Makromolekulare Chemie. Link

-

Kwolek, S. L. (1971).[2] Poly(p-benzamide) composition, process and product.[2][4][5][8] U.S. Patent 3,600,350. Link

-

Peet, N. P. (1987). Reactions of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole. Journal of Heterocyclic Chemistry. Link (Cited for contrast with ortho-isomer).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733323, 4-Isocyanatobenzoyl chloride.Link

Sources

- 1. 3729-21-3 | CAS DataBase [m.chemicalbook.com]

- 2. US3600350A - Poly(p-benzamide) composition,process and product - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US3699085A - Preparation of p-benzamide polymers and intermediates thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE1520328A1 - Process for the preparation of poly-p-benzamide - Google Patents [patents.google.com]

- 7. sonar.rero.ch [sonar.rero.ch]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Note: 4-Isocyanatobenzoyl Chloride as a Bifunctional Derivatization Agent for LC-MS

This Application Note is structured as a comprehensive technical guide for the use of 4-Isocyanatobenzoyl chloride (4-IBC) as a specialized derivatization agent in Liquid Chromatography-Mass Spectrometry (LC-MS).

Unlike standard monofunctional reagents (e.g., Benzoyl Chloride), 4-IBC is a bifunctional electrophile containing both an acid chloride (-COCl) and an isocyanate (-NCO) group. This guide details the "Tandem Reactivity" protocol, leveraging the differential reactivity of these groups to create stable, highly ionizable derivatives for complex biological matrices.

Introduction & Principle

The detection of polar metabolites (e.g., neurotransmitters, amino acids) and nucleophilic drugs by LC-MS is often hindered by poor retention on Reversed-Phase (RP) columns and low ionization efficiency. While Benzoyl Chloride (BzCl) is a gold standard for labeling amines and phenols [1, 2], it lacks a secondary reactive handle for post-labeling modification.

4-Isocyanatobenzoyl chloride (4-IBC) overcomes this limitation through a Dual-Mode Reactivity mechanism:

-

Primary Capture (Kinetic Phase): The highly reactive acid chloride group preferentially acylates nucleophiles (amines/phenols) under controlled conditions.

-

Secondary Functionalization (Thermodynamic Phase): The pendant isocyanate group remains available for a secondary reaction—either "quenching" with an alcohol to form a carbamate (increasing hydrophobicity) or "clicking" with a specific reporter tag.

Key Advantages[1]

-

Enhanced Hydrophobicity: Introduction of an aromatic ring + carbamate tail significantly increases retention on C18 columns.

-

Signal Amplification: The benzoyl core improves proton affinity, enhancing ESI+ ionization.

-

Cross-Linking Potential: Unique ability to link analytes to solid supports or fluorescent tags via the isocyanate handle.

Chemical Mechanism

The protocol relies on the nucleophilic hierarchy: Primary Amines > Phenols > Alcohols .

Reaction Pathway[2][3][4][5][6][7]

-

Step 1 (Acylation): The analyte (R-NH₂) attacks the acid chloride carbonyl. Chloride is the leaving group.[1]

-

Product: An amide linkage with a pendant isocyanate (R-NH-CO-Ph-NCO).

-

-

Step 2 (Carbamylation/Quenching): Excess methanol (solvent) or a specific amine tag reacts with the isocyanate.

-

Final Derivative: A stable Urea or Carbamate derivative.

-

Visualization: Reaction Workflow

Figure 1: Two-step derivatization mechanism. The acid chloride reacts first, followed by the isocyanate quenching.

Experimental Protocol

Materials Required[1][4][5][6][7][8][9][10][11][12]

-

Reagent: 4-Isocyanatobenzoyl chloride (>95% purity). Note: Highly moisture sensitive.

-

Solvent: Acetonitrile (ACN), anhydrous.

-